Allapininum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

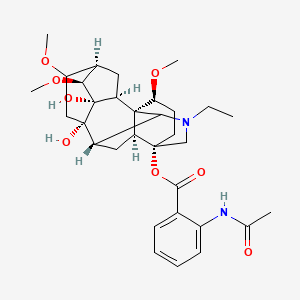

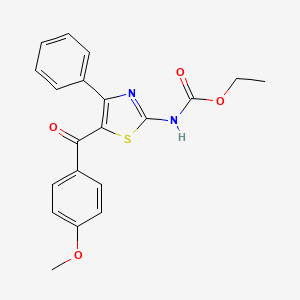

Allapininum, also known as lappaconitine hydrobromide, is a notable antiarrhythmic medication. It is predominantly recognized under its trade name, Allapinin. This compound is used to treat various cardiac arrhythmias, including atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia . This compound is categorized under Class I antiarrhythmic drugs, specifically Class I C, which are known to block sodium channels within the heart, thereby stabilizing cardiac cells and preventing abnormal electrical activity .

Preparation Methods

Allapininum is synthesized from lappaconitine, a diterpene alkaloid isolated from the plant Aconitum sinomontanum Nakai . The synthetic route involves a two-step transformation via oxidative cleavage of lappaconitine’s vicinal diol using the hypervalent iodine reagent PhI(OAc)2, followed by strong alkaline hydrolysis . This approach yields several new compounds, whose structures are identified by spectroscopic methods and/or X-ray crystallography . Industrial production methods for this compound typically involve the extraction and purification of lappaconitine from Aconitum species, followed by chemical modification to produce the hydrobromide salt .

Chemical Reactions Analysis

Allapininum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine reagents for oxidative cleavage and strong alkaline solutions for hydrolysis . The major products formed from these reactions are derivatives of lappaconitine, which exhibit different biological activities . For example, the oxidative cleavage of lappaconitine’s vicinal diol using PhI(OAc)2, followed by alkaline hydrolysis, yields compounds with enhanced osteogenic differentiation properties .

Scientific Research Applications

Allapininum has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of diterpene alkaloids . In biology, this compound is investigated for its effects on ion channels and its potential as a therapeutic agent for various diseases . In medicine, it is primarily used as an antiarrhythmic drug to treat cardiac arrhythmias . Additionally, this compound has been studied for its analgesic properties and its potential use in pain management . In industry, this compound is used in the development of new pharmaceuticals and as a reference compound for quality control in drug manufacturing .

Mechanism of Action

The primary mechanism of action of Allapininum involves the blockade of sodium channels in cardiac cells . By inhibiting these channels, this compound reduces the influx of sodium ions during the depolarization phase of the cardiac action potential . This effect prolongs the refractory period and slows down the conduction of electrical impulses through the atria, atrioventricular node, and ventricles . This sodium channel blockade helps to suppress abnormal electrical activity in the heart that leads to arrhythmias . Additionally, this compound exhibits mild local anesthetic properties and has a stabilizing effect on the cell membrane, further contributing to its antiarrhythmic capabilities .

Comparison with Similar Compounds

Allapininum is unique among Class I antiarrhythmic drugs due to its specific molecular structure and its origin from a natural alkaloid . Similar compounds in this class include flecainide, propafenone, and encainide . Compared to these compounds, this compound has a distinct mechanism of action and a unique set of pharmacological properties . For example, while flecainide and propafenone also block sodium channels, they have different effects on other ion channels and exhibit different side effect profiles . This compound’s origin from a natural product also sets it apart from these synthetic compounds .

Properties

Molecular Formula |

C32H44N2O8 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22?,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1 |

InChI Key |

NWBWCXBPKTTZNQ-NJWGBOGUSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790568.png)

![(1R,2R,4S)-2-(6-chloro-5-(3-methoxyphenyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B10790575.png)

![[4-(Furan-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}-1,3-thiazol-5-yl](phenyl)methanone](/img/structure/B10790644.png)